molecular formula C12H15NO5S B11792810 2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

Cat. No.: B11792810
M. Wt: 285.32 g/mol
InChI Key: JFIWXUFZKKUONL-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a complex organic compound with a unique structure that includes an ethylsulfonyl group and a benzo[b][1,4]oxazin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid typically involves multiple steps. One common method includes the reaction of ethylsulfonyl chloride with a suitable precursor to introduce the ethylsulfonyl group. This is followed by cyclization reactions to form the benzo[b][1,4]oxazin ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the benzo[b][1,4]oxazin ring can produce dihydro derivatives .

Scientific Research Applications

2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzo[b][1,4]oxazin ring can also interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylsulfonyl group and a benzo[b][1,4]oxazin ring makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

2-(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)acetic acid

InChI

InChI=1S/C12H15NO5S/c1-2-19(16,17)13-8-9(7-12(14)15)18-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15)

InChI Key

JFIWXUFZKKUONL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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